6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of methoxyphenylboronic acid and cyanuric chloride as raw materials . A Suzuki coupling reaction is carried out with the addition of a catalyst, alkali, and a solvent .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied . For instance, 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine participates in a variety of chemical reactions, demonstrating its versatility.Scientific Research Applications
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Pharmacological Research
- Application : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles are used for substrate selective inhibition of Linoleate Oxygenase Activity of ALOX15 .
- Method : In silico docking studies and molecular dynamics simulations were used to define a common pharmacophore, which is critical for this allosteric inhibition .
- Results : Substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
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Synthesis of Novel Compounds
- Application : The reaction of equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine yields 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine .
- Method : The reaction was carried out in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 h .
- Results : The crude product was purified by crystallization using dimethylformamide to provide the title heterocycle in a 95% yield .
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Development of Pharmaceuticals and Agrochemicals
- Application : 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is used as a precursor for the synthesis of novel compounds with potential antifungal activities.
- Method : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The results or outcomes obtained were not detailed in the source.
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Organic Synthesis
- Application : The compound (E)-1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one was obtained in high yield (84%) via the deacetylation of 3-(3,3-bis(4-methoxyphenyl)allylidene)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione with K2CO3 in refluxing methanol .
- Method : The reaction involves the initial Meyer–Schuster rearrangement of propargylic alcohol, catalyzed by the allyl-ruthenium (II) complex, and a subsequent Knoevenagel condensation of the resulting α,β-unsaturated aldehyde with the perfluorinated β-diketone .
- Results : This previously unreported compound has been fully characterized by 19F {1H}, 1H and 13C {1H} NMR, IR, UV-Vis, and HRMS .
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Porphyrin Chemistry
- Application : Bis(meso-4-methoxyphenyl)-benziporphyrin and its palladium-metal complex were synthesized using three components in the one-pot method .
- Method : Dimethoxybenzene dicarbinol intermediate was prepared in excellent yields by reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether .
- Results : All intermediates and the final products are fully characterized using NMR, HMRS, and UV-Vis spectroscopies .
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Heterocyclic Chemistry
- Application : 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene represents a notable compound within the realm of organic chemistry, particularly within the specialized field of heterocyclic chemistry .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
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Ultraviolet Filters for Cosmetic Applications
- Application : The compound 2,4-bis-{[4-(2-ethyl-hexyloxy)-2-hydroxy]-phenyl}-6-(4-methoxyphenyl)-(1,3,5)-triazine, also known as bemotrizinol (USAN), anisotriazine, or BEMT, is an oil-soluble broad-spectrum UV filter . It is used in sunscreen products to absorb, reflect, and scatter ultraviolet (UV) radiation .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Bemotrizinol is approved to be used up to 10% in the EU and Australia and only up to 6% in Canada .
-
Inhibition of Linoleate Oxygenase Activity of ALOX15
- Application : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles are used for substrate selective inhibition of Linoleate Oxygenase Activity of ALOX15 .
- Method : In silico docking studies and molecular dynamics simulations were used to define a common pharmacophore, which is critical for this allosteric inhibition .
- Results : Substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
-
Heterocyclic Chemistry
- Application : 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene represents a notable compound within the realm of organic chemistry, particularly within the specialized field of heterocyclic chemistry .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Future Directions
properties
IUPAC Name |
6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-16-7-4-2-6(3-5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDWTNWLWBQFJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184435 | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
30354-91-7 | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030354917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diamine, 6-(4-methoxyphenyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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